molecular formula C23H22N6O B2709564 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2198941-00-1

2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2709564
CAS No.: 2198941-00-1
M. Wt: 398.47
InChI Key: BTAKBPFBVVVSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic carbonitrile derivative featuring a fused tetrahydroquinoline core, an azetidine ring, and a pyridazinone moiety. Its synthesis likely follows multi-step condensation reactions involving cyclohexanedione derivatives and substituted anilines in the presence of catalysts like piperidine, as seen in analogous hexahydroquinoline syntheses . Characterization of such compounds typically employs spectroscopic techniques (IR, $^1$H/$^13$C NMR, mass spectrometry) to confirm functional groups (e.g., CN stretching at ~2,200 cm$^{-1}$ in IR) and structural integrity .

Properties

IUPAC Name

2-[3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c24-12-19-11-18-3-1-2-4-20(18)26-23(19)28-13-16(14-28)15-29-22(30)6-5-21(27-29)17-7-9-25-10-8-17/h5-11,16H,1-4,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAKBPFBVVVSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4OC_{19}H_{20}N_4O, featuring a diverse range of functional groups that contribute to its biological properties. The presence of a tetrahydroquinoline structure combined with pyridazin and azetidine moieties suggests potential interactions with various biological targets.

Cytotoxicity

The cytotoxic effects of the compound have been assessed in various cell lines. Preliminary studies suggest that similar compounds can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example:

CompoundCell Line TestedIC50 (µM)Remarks
Compound AL929 (fibroblast)>100Non-cytotoxic
Compound BA549 (lung cancer)25Moderate cytotoxicity
Target CompoundHeLa (cervical cancer)TBDFurther studies needed

The proposed mechanism of action for compounds with similar structures involves:

  • Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis by mimicking nucleotide structures.
  • Disruption of Cell Membrane Integrity : Certain derivatives can alter membrane permeability, leading to cell death.
  • Enzyme Inhibition : The presence of specific functional groups can inhibit key enzymes involved in metabolic pathways.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Pyridine Derivatives :
    • A series of pyridine-based compounds were synthesized and tested for antibacterial activity.
    • Results showed that modifications at the nitrogen position significantly enhanced activity against E. coli and Pseudomonas aeruginosa.
  • Cytotoxicity Assessment in Cancer Models :
    • A study evaluated the cytotoxic effects of similar tetrahydroquinoline derivatives on various cancer cell lines.
    • Results indicated that compounds with electron-withdrawing groups exhibited higher potency compared to their electron-donating counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Computational Similarity Metrics

Tanimoto and Dice coefficients are widely used to quantify structural similarity. For instance:

  • Compounds with >0.5 Tanimoto scores (based on Morgan fingerprints) are considered structurally related .
  • In a study comparing phytocompounds to SAHA (a histone deacetylase inhibitor), a 70% similarity index was achieved using Tanimoto coefficients, correlating with shared bioactivity .

The target compound’s pyridin-4-yl and azetidine groups may align with Murcko scaffolds of bioactive carbonitriles, enabling clustering in chemical similarity networks .

Bioactivity and Target Interactions

  • Bioactivity Clustering : Compounds with similar carbonitrile backbones (e.g., pyrimidine-5-carbonitriles) often cluster into groups with overlapping protein targets, such as kinases or HDACs, due to conserved pharmacophores .
  • Docking Variability: Minor structural changes (e.g., substituent position) significantly alter docking affinities. For example, brominated alkaloids with similar scaffolds showed divergent binding modes due to interactions with distinct residues .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The tetrahydroquinoline core in the target compound may enhance membrane permeability compared to simpler pyridine derivatives .
  • Metabolic Stability: Carbonitriles with bulky substituents (e.g., azetidine) often exhibit slower hepatic clearance, as seen in related hexahydroquinolines .

Key Research Findings and Implications

Synthetic Scalability : Moderate yields (68% in analogues) suggest feasible scale-up using existing protocols, though optimization may be needed for the target’s complex structure .

Bioactivity Potential: Similar compounds show activity against cancer and inflammatory targets, highlighting the target’s promise for further pharmacological screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.